N,4-dimethyl-1,2,5-oxadiazol-3-amine chemical structure and properties
N,4-dimethyl-1,2,5-oxadiazol-3-amine chemical structure and properties
A comprehensive analysis of its predicted properties, probable synthesis, and potential applications based on the chemistry of the aminofurazan scaffold.
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
N,4-dimethyl-1,2,5-oxadiazol-3-amine is a small molecule belonging to the aminofurazan class of heterocyclic compounds. While this specific molecule is not extensively documented in current scientific literature, its structural motifs suggest a range of predictable chemical properties and potential applications. This guide provides a detailed analysis of its chemical structure, predicted physicochemical properties, a plausible synthetic route based on established methodologies for analogous compounds, and an exploration of its potential in medicinal chemistry and materials science. The insights presented herein are derived from the well-established chemistry of the 1,2,5-oxadiazole (furazan) ring system and its derivatives.
Introduction: The Aminofurazan Scaffold
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The furazan ring is a bioisostere for various functional groups and is known for its metabolic stability. Aminofurazans, which feature an amino group appended to the furazan ring, are of particular interest due to their diverse biological activities.[1] These compounds have been investigated for their potential as anticancer, antimalarial, antibacterial, and kinase-inhibiting agents.[2][3][4][5] The electronic nature of the furazan ring and the hydrogen-bonding capabilities of the amino group contribute to their ability to interact with biological targets.
This guide focuses on the specific, yet under-documented, molecule N,4-dimethyl-1,2,5-oxadiazol-3-amine. By examining the known chemistry of its parent scaffold and closely related analogs, we can construct a comprehensive profile of this compound for research and development purposes.
Chemical Structure and Predicted Properties
The chemical structure of N,4-dimethyl-1,2,5-oxadiazol-3-amine features a 1,2,5-oxadiazole ring substituted with a methyl group at the 4-position and a methylamino group at the 3-position.
Caption: Chemical structure of N,4-dimethyl-1,2,5-oxadiazol-3-amine.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models. These values provide a useful starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C4H7N3O | PubChem |
| Molecular Weight | 113.12 g/mol | PubChem |
| XlogP | 0.5 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 1 | PubChem |
The predicted XlogP value of 0.5 suggests that N,4-dimethyl-1,2,5-oxadiazol-3-amine has a balanced lipophilicity, which is often a desirable characteristic for drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.
Proposed Synthesis Pathway
A plausible and efficient two-step synthesis for N,4-dimethyl-1,2,5-oxadiazol-3-amine can be proposed based on established methods for the synthesis of aminofurazans and subsequent N-alkylation.
Caption: Proposed two-step synthesis of N,4-dimethyl-1,2,5-oxadiazol-3-amine.
Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazol-3-amine
This step involves the formation of the aminofurazan ring from a readily available starting material. An efficient one-pot protocol for the synthesis of aminofurazans from bromomethyl ketones has been developed.[6]
Protocol:
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Dioxime Formation: To a solution of α-bromomethyl ethyl ketone in a suitable solvent (e.g., ethanol/water), add an excess of sodium nitrite. The reaction is typically stirred at room temperature until the starting material is consumed, leading to the in-situ formation of the corresponding dioxime.
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Cyclization: A dehydrating agent, such as thionyl chloride or acetic anhydride, is then added to the reaction mixture. Gentle heating may be required to facilitate the cyclodehydration of the dioxime to form the 4-methyl-1,2,5-oxadiazol-3-amine.[7]
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Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.
Causality: The choice of an α-bromomethyl ketone as a starting material is based on its commercial availability and the established reactivity of the α-keto-oxime intermediate to undergo cyclization to the furazan ring. The one-pot nature of this reaction improves efficiency by avoiding the isolation of the potentially unstable dioxime intermediate.
Step 2: N-Methylation of 4-Methyl-1,2,5-oxadiazol-3-amine
The final step involves the selective methylation of the primary amino group. N-alkylation of amines is a well-established transformation in organic synthesis.[8][9]
Protocol:
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Deprotonation: To a solution of 4-methyl-1,2,5-oxadiazol-3-amine in an aprotic solvent (e.g., DMF, THF), a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added to deprotonate the amino group.
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Alkylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography will yield the desired N,4-dimethyl-1,2,5-oxadiazol-3-amine.
Causality: The use of a strong base like NaH ensures complete deprotonation of the amino group, leading to a more nucleophilic species that readily reacts with the electrophilic methylating agent. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction.
Predicted Spectroscopic Properties
While experimental spectra are unavailable, the expected spectroscopic features can be predicted based on the analysis of similar structures.
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¹H NMR: The ¹H NMR spectrum is expected to show a singlet for the C4-methyl group, a singlet for the N-methyl group, and a signal for the N-H proton. The chemical shifts will be influenced by the electronic environment of the furazan ring. For a related compound, 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide, methyl group signals were observed around 2.36-2.41 ppm.[10]
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¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the two carbons of the furazan ring, the C4-methyl carbon, and the N-methyl carbon. In a similar aminofurazan derivative, the carbon atoms of the furazan ring appeared at approximately 153.1 and 144.5 ppm.[1]
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IR Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the methyl groups will be observed around 2900-3000 cm⁻¹. Characteristic absorptions for the C=N and N-O bonds of the furazan ring are also expected. For a similar compound, NH2 group bands were observed at 3409, 3328, 3255, and 3211 cm⁻¹.[1]
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 114.0662. Predicted collision-induced dissociation (CID) would likely involve fragmentation of the furazan ring and loss of the methyl groups.
Potential Applications and Future Directions
The N,4-dimethyl-1,2,5-oxadiazol-3-amine scaffold holds promise in several areas of research, primarily in medicinal chemistry and potentially in materials science.
Medicinal Chemistry
The aminofurazan core is a privileged scaffold in drug discovery. The introduction of methyl groups can fine-tune the compound's lipophilicity and metabolic stability.
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Kinase Inhibition: Many small molecule kinase inhibitors feature heterocyclic cores. Aminofurazan derivatives have been explored as inhibitors of various kinases. The N,4-dimethyl substitution pattern could be explored for its potential to interact with the active sites of specific kinases involved in cancer or inflammatory diseases.
-
Anticancer Agents: 1,2,5-oxadiazole derivatives have shown antiproliferative activity against various cancer cell lines.[3][11] The mechanism of action can vary, but some derivatives have been shown to interact with topoisomerase I.
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Antimicrobial and Antimalarial Agents: The furazan scaffold has been incorporated into molecules with activity against bacteria and the Plasmodium falciparum parasite.[2][4] N-acylated 3-aminofurazans have shown promising antiplasmodial activity.[2][12]
Caption: Potential applications of N,4-dimethyl-1,2,5-oxadiazol-3-amine.
Materials Science
The high nitrogen content and oxygen balance of the furazan ring make it a building block for high-energy-density materials (HEDMs). While the simple methyl substitutions in the target molecule may not lead to a powerful explosive, the core structure is relevant to this field. Further derivatization with nitro or other energetic groups could be a direction for future research.
Conclusion
N,4-dimethyl-1,2,5-oxadiazol-3-amine, while not yet characterized experimentally in the literature, represents a molecule of significant interest based on the rich chemistry of the aminofurazan scaffold. This in-depth guide has provided a comprehensive overview of its predicted properties, a logical and experimentally feasible synthetic route, and a discussion of its potential applications. The information presented here serves as a valuable resource for researchers in medicinal chemistry and materials science, providing a solid foundation for the future synthesis, characterization, and evaluation of this promising compound. The exploration of such novel chemical entities is crucial for the advancement of drug discovery and the development of new functional materials.
References
-
Hermann, T., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(5), 412. [Link][2][12]
-
Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link][1]
-
PubChem. (n.d.). 4-methyl-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
Guseinov, F. I., et al. (2025). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 1099-1102. [Link][13]
-
Zhu, S., et al. (2017). A mild and efficient synthesis of aminofurazans. New Journal of Chemistry, 41(19), 10584-10587. [Link][6]
-
Ross, A. D., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 356–362. [Link][9]
-
Barrow, J. C., et al. (2007). Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. Journal of Medicinal Chemistry, 50(2), 273-284. [Link][5]
-
La Regina, G., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 201-210. [Link][3][11]
-
Dutta, A., et al. (2016). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Applied Microbiology, 120(4), 859-871. [Link][4]
-
Al-Tel, T. H., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Heliyon, 10(19), e38587. [Link][14]
-
Sheremetev, A. B., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1453. [Link][10]
-
Clark, J. H., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 356-362. [Link][8]
Sources
- 1. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]
- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mild and efficient synthesis of aminofurazans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 12. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PubMed [pubmed.ncbi.nlm.nih.gov]
